4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Description
4-Chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine ring and a ketone-functionalized ethyl group. Its structure includes:
- Benzenesulfonamide core: A sulfonamide group (-SO$_2$NH-) attached to a benzene ring substituted with a chlorine atom at the para position.
- N-ethyl group: An ethyl substituent on the sulfonamide nitrogen.
- 2-Oxo-2-(piperidin-1-yl)ethyl moiety: A ketone-linked ethyl chain terminating in a piperidine ring, a six-membered amine heterocycle.
This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties. The piperidine group enhances lipophilicity and modulates target binding, while the ketone may influence metabolic stability .
Properties
IUPAC Name |
4-chloro-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-18(12-15(19)17-10-4-3-5-11-17)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYSGSRGKGYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced via sulfonation reactions.
Chlorination: The chloro substituent is added to the benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The piperidine ring may interact with receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes structurally related benzenesulfonamide derivatives and their distinguishing features:
Functional Group Impact on Activity
- Piperidine vs. Piperidinylidene : The presence of a piperidinylidene group (as in W-15) introduces aromaticity and rigidity, enhancing binding to opioid receptors . In contrast, the saturated piperidine in the target compound likely improves solubility and metabolic stability.
- Halogen Substitution : The para-chloro group in the target compound and W-15 enhances electron-withdrawing effects, stabilizing the sulfonamide group and influencing target affinity .
- Ketone vs. Thiophene/Oxadiazole : The 2-oxo group in the target compound may participate in hydrogen bonding, while thiophene-oxadiazole hybrids (e.g., Compound 23) improve π-π stacking in enzyme active sites .
Q & A
Basic: What are the optimal synthetic pathways and reaction conditions for preparing 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzenesulfonamide core and subsequent introduction of the piperidin-1-yl-ethyl-oxo moiety. Key steps include:
- N-Alkylation : Reacting 4-chlorobenzenesulfonamide with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.
- Oxo-Piperidine Coupling : Using a nucleophilic substitution reaction between the intermediate and 2-chloro-N-piperidin-1-yl-acetamide, with KI as a catalyst in refluxing ethanol .
Optimization Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Solvent | Ethanol/DMF (1:1) |
| Reaction Time | 12–24 hours |
| Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >85% purity. |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent connectivity (e.g., sulfonamide protons at δ 3.1–3.3 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- HSQC/HMBC : Confirms long-range coupling between the sulfonamide nitrogen and the oxo-ethyl group.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 385.1 (calculated) validate molecular weight.
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., S–N bond: 1.63 Å) and torsional angles, essential for confirming stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Discrepancies often arise from assay conditions or structural analogs. Methodological strategies include:
- Dose-Response Profiling : Test the compound across multiple concentrations (0.1–100 μM) in standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects).
- Structural Validation : Compare purity (>95% by HPLC) and stereochemistry (via XRD) with prior studies to rule out batch variability .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., serine proteases for antimicrobial activity) and receptor-binding studies (e.g., TNF-α for anti-inflammatory effects) to isolate mechanisms .
Advanced: What strategies guide structure-activity relationship (SAR) studies for improving target selectivity?
Key modifications and their effects:
| Substituent | Modification | Impact on Activity |
|---|---|---|
| Piperidine Ring | Replace with morpholine | Reduces off-target binding to adrenergic receptors |
| Chloro Group | Substitute with fluorine | Enhances metabolic stability without losing potency |
| Oxo-Ethyl Linker | Introduce methyl branching | Improves solubility and bioavailability |
| Methodology : |
- Synthesize analogs via Suzuki-Miyaura coupling or reductive amination.
- Screen against target panels (e.g., kinase inhibitors, GPCRs) using high-throughput assays.
Basic: How can solubility and formulation challenges be addressed for in vitro studies?
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO:PBS 1:9) for stock solutions.
- Formulate with cyclodextrins (e.g., HP-β-CD) to improve aqueous stability.
- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24 hours .
Advanced: What computational methods predict binding modes and pharmacokinetic properties?
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., SARS-CoV-2 Mpro in ). Key residues: His41 and Cys145 form hydrogen bonds with the sulfonamide group.
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding).
- ADME Prediction : SwissADME calculates logP (~2.5), suggesting moderate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
